1-Bromo-3-(chloromethyl)naphthalene
Description
BenchChem offers high-quality 1-Bromo-3-(chloromethyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(chloromethyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-(chloromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDASKBNBZDGJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isomeric Divergence: A Technical Analysis of 1-Bromo-3 vs. 1-Bromo-4-(chloromethyl)naphthalene
This guide provides an in-depth technical analysis of the structural, synthetic, and functional divergences between 1-bromo-4-(chloromethyl)naphthalene and 1-bromo-3-(chloromethyl)naphthalene .
Executive Summary
In the landscape of naphthalene functionalization, the 1,4-isomer (1-bromo-4-(chloromethyl)naphthalene) serves as an industrial cornerstone, predominantly known as the key electrophile in the synthesis of the antifungal drug Terbinafine . In contrast, the 1,3-isomer (1-bromo-3-(chloromethyl)naphthalene) represents a "meta-like" anomaly. It is synthetically elusive due to the directing rules of electrophilic aromatic substitution (EAS) but has emerged recently as a high-value scaffold for CYP51 inhibitor design and optoelectronic peropyrene synthesis .
This guide dissects the critical differences between these two isomers, moving beyond simple connectivity to explore electronic coupling, steric environments, and divergent synthetic protocols.
Part 1: Structural & Electronic Theory
The fundamental difference lies in the communication between the bromine atom and the chloromethyl group across the naphthalene
Electronic Resonance (Conjugation)
-
1-Bromo-4-(chloromethyl)naphthalene (
-substitution): The 1 and 4 positions are electronically coupled. The bromine atom (electron-donating by resonance) can stabilize a carbocation forming at the benzylic (chloromethyl) position. This makes the 1,4-isomer significantly more reactive in pathways. -
1-Bromo-3-(chloromethyl)naphthalene (
-substitution): The 1 and 3 positions are in a "meta" relationship. Naphthalene resonance theory (specifically the Clar sextet rule) shows that the -electron density is not effectively delocalized between these positions. The bromine lone pair cannot stabilize a positive charge at the C3-methyl group, making this isomer more reliant on mechanisms.
Steric Environment (Peri-Interaction)
Naphthalene possesses unique steric zones known as "peri" positions (1-8 and 4-5).
-
1,4-Isomer: Both substituents occupy
-positions. The Bromine at C1 experiences repulsion from the proton at C8. The Chloromethyl group at C4 experiences repulsion from the proton at C5. This "double peri-strain" distorts the ring planarity, often increasing solubility but lowering crystal lattice energy compared to flatter isomers. -
1,3-Isomer: The Chloromethyl group is at the
(C3) position. -positions are sterically open and do not suffer from peri-interactions. This makes the 1,3-isomer structurally flatter, potentially leading to different packing motifs in solid-state applications.
Visualization: Steric & Electronic Comparison
Caption: Comparative analysis of electronic stabilization and steric strain. Green indicates a favorable property; Red indicates a constraint or instability.
Part 2: Synthetic Pathways[1]
The synthesis of these isomers illustrates the difference between "thermodynamic control" and "directed metalation."
The 1,4-Isomer: Electrophilic Aromatic Substitution (EAS)
Because the 1-position of naphthalene is the most nucleophilic, the 1,4-substitution pattern is accessible via standard EAS. The standard industrial route for Terbinafine precursors utilizes this natural selectivity.
Protocol Summary (1,4-Isomer):
-
Bromination: 1-Methylnaphthalene is brominated. The methyl group activates the 4-position (para-direction), yielding 1-bromo-4-methylnaphthalene.
-
Radical Chlorination: The methyl group is chlorinated using N-chlorosuccinimide (NCS) or
under UV light.
The 1,3-Isomer: The "Meta" Challenge
You cannot make the 1,3-isomer via direct halogenation because the directing groups (Br or Alkyl) direct ortho (2) or para (4), never meta (3). Synthesis requires Lithium-Halogen Exchange on a 1,3-disubstituted precursor.
Protocol Summary (1,3-Isomer):
-
Precursor: Start with 1,3-dibromonaphthalene (itself hard to make, often via decarboxylation of 3,5-dibromo-2-naphthoic acid).
-
Selective Lithiation: Treat with
-BuLi at -78°C. The Br at C1 is more labile (more acidic environment/peri-relief) than the Br at C3. -
Formylation: Quench the 1-lithio species with DMF to get 3-bromo-1-naphthaldehyde.
-
Reduction & Chlorination: Reduce to the alcohol (
) and convert to chloride ( ).
Visualization: Synthetic Workflows
Caption: Route A utilizes natural electronic directing effects. Route B requires cryogenic organometallic manipulation to achieve the 'meta' pattern.
Part 3: Physical & Reactivity Profile
The following table contrasts the key physicochemical properties derived from the structural differences.
| Feature | 1-Bromo-4-(chloromethyl) | 1-Bromo-3-(chloromethyl) |
| CAS Number | 66217-19-0 | 1261469-74-2 |
| Symmetry | ||
| Melting Point | High (Solid, typically >50°C) | Lower (Often oil or low-melting solid) |
| High (Benzylic cation resonance stabilized by C1-Br) | Low (No resonance stabilization from C1-Br) | |
| Primary Use | Pharmaceuticals (Terbinafine) | Research (CYP51 Inhibitors, OLEDs) |
| Key Impurity | Bis(chloromethyl)naphthalene | 1,3-Dibromonaphthalene (residual) |
Experimental Protocol: Reactivity Check
To validate the identity of an unknown isomer, perform a Silver Nitrate Test (
-
1,4-Isomer: Rapid precipitation of AgCl (white solid) at room temperature due to resonance-stabilized carbocation formation.
-
1,3-Isomer: Slow or no precipitation at room temperature; requires heating. The lack of resonance support makes the chloride leaving group much less labile.
References
-
Terbinafine Synthesis (1,4-Isomer)
- Title: Synthesis and Antifungal Activity of Terbinafine Analogues.
- Source: Sphinx Knowledge House (Int. J. PharmTech Res).
-
URL:[Link]
-
1,3-Isomer in Drug Discovery (CYP51)
- Title: Validation of Human Sterol 14α-Demethylase (CYP51)
- Source: Journal of Medicinal Chemistry (via NCBI).
-
URL:[Link]
-
Peri-Interactions in Naphthalene
- Title: A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene.
- Source: IUCrJ (Intern
-
URL:[Link]
-
Optoelectronic Applications (1,3-Substitution)
Sources
Methodological & Application
Application Note: Chemoselective Nucleophilic Substitution of 1-Bromo-3-(chloromethyl)naphthalene
Introduction & Strategic Value
1-Bromo-3-(chloromethyl)naphthalene is a high-value bifunctional scaffold in medicinal chemistry and materials science. Its utility stems from the distinct reactivity profiles of its two halogenated sites:
-
The Benzylic Chloride (C3-CH₂Cl): A "soft" electrophile highly susceptible to SN2 nucleophilic attack. The transition state is stabilized by the naphthalene
-system, enhancing reactivity relative to alkyl halides. -
The Aryl Bromide (C1-Br): A "hard" bond, inert to standard nucleophilic substitution conditions (SN1/SN2). It serves as a latent handle for downstream Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
The Challenge: The primary operational challenge is achieving complete conversion of the chloromethyl group without compromising the aryl bromide or causing polymerization of the naphthalene core. This guide details protocols to selectively engage the benzylic center.
Reactivity Landscape
The following diagram illustrates the orthogonal reactivity zones of the molecule.
Figure 1: Orthogonal reactivity map. The benzylic chloride (Zone 2) is the primary target for the protocols below.
Safety & Handling (Critical)
-
Lachrymator Warning: Benzylic halides are potent lachrymators (tear gas agents). All solids and solutions must be handled inside a functioning fume hood.
-
Vesicant: Direct skin contact can cause severe blistering. Double-gloving (Nitrile/Neoprene) is mandatory.
-
Instability: The chloromethyl group is prone to hydrolysis (forming the alcohol) and dimerization (Friedel-Crafts alkylation) upon prolonged storage. Store at 4°C under inert gas.
Protocol A: Synthesis of 1-Bromo-3-(azidomethyl)naphthalene
Application: Introduction of a nitrogen motif for "Click" chemistry (triazole formation) or reduction to a primary amine. Mechanism: Classical SN2 Substitution.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 1-Bromo-3-(chloromethyl)naphthalene (1.0 equiv)
-
Nucleophile: Sodium Azide (NaN₃) (1.2 equiv) [Caution: Acute Toxicity]
-
Solvent: DMSO (Anhydrous) or DMF. Note: DMSO accelerates SN2 rates significantly over DMF.
-
Workup: Ethyl Acetate, Brine, Sodium Sulfate.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DMSO (0.5 M concentration).
-
Addition: Add NaN₃ (1.2 equiv) in a single portion at room temperature.
-
Why: The reaction is exothermic. Adding at RT allows the heat to dissipate without runaway decomposition.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (higher Rf) will disappear; the azide product (slightly lower Rf) will appear.
-
Note: Heating is rarely required and increases the risk of safety hazards with azides.
-
-
Quench: Pour the reaction mixture slowly into 5 volumes of ice-cold water. The product often precipitates as a solid.
-
Extraction: If oil forms, extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMSO.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.
Yield Expectation: 85–95% Validation: IR Spectrum: Strong peak at ~2100 cm⁻¹ (Azide stretch).
Protocol B: Carbon-Carbon Bond Formation (Malonate Alkylation)
Application: Chain extension for carboxylic acid derivatives or heterocycle synthesis. Mechanism: Enolate Alkylation (SN2).
Reagents
-
Substrate: 1-Bromo-3-(chloromethyl)naphthalene (1.0 equiv)
-
Nucleophile Source: Diethyl Malonate (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% in oil) (1.3 equiv)
-
Solvent: THF (Anhydrous) / DMF (9:1 ratio).
Experimental Workflow
Figure 2: Sequential addition workflow to prevent side reactions.
Step-by-Step Procedure
-
Enolate Formation:
-
Suspend NaH (1.3 equiv) in dry THF under Argon/Nitrogen at 0°C.
-
Add Diethyl Malonate (1.2 equiv) dropwise. Caution: H₂ gas evolution. Stir for 30 mins until gas evolution ceases and the solution becomes clear/homogeneous.
-
-
Alkylation:
-
Dissolve 1-Bromo-3-(chloromethyl)naphthalene in minimal dry THF.
-
Add this solution dropwise to the enolate mixture at 0°C.
-
-
Completion: Allow to warm to room temperature. Stir for 6–12 hours.
-
Why: Steric bulk of the naphthalene ring may slow the approach of the bulky malonate nucleophile compared to simple benzyl chloride.
-
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Diethyl Ether.[1] Purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
Troubleshooting & Optimization
Solvent Effects on Reaction Rate (SN2)
The choice of solvent dramatically impacts the reaction rate for the chloromethyl group.
| Solvent Class | Examples | Relative Rate | Mechanism Note |
| Polar Aprotic | DMSO, DMF, DMAc | Fastest | Solvates cations (Na⁺), leaving anions (N₃⁻) "naked" and highly reactive. |
| Polar Aprotic | Acetone, Acetonitrile | Fast | Good for Finkelstein (NaI) reactions; easier to remove than DMSO. |
| Polar Protic | Ethanol, Methanol | Slow | H-bonding solvates the nucleophile, reducing its energy and reactivity. |
| Non-Polar | Toluene, Hexane | Very Slow | Poor solubility of ionic reagents; requires Phase Transfer Catalysis (see below). |
The Finkelstein Activation (In Situ)
If the reaction with the chloride is sluggish (e.g., with weak nucleophiles like amines), add 0.1 equiv of Potassium Iodide (KI) or Sodium Iodide (NaI).
-
Logic: The Iodide displaces the Chloride (equilibrium) to form the transient Benzylic Iodide. Iodide is a better leaving group (weaker bond), accelerating the subsequent attack by the main nucleophile.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section 5.5: Nucleophilic Substitution at Benzylic Carbons).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzyl chloride (Lachrymator Safety Data).
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations (Relevance to Benzylic/Allylic systems). Chemical Reviews, 103(8), 2921–2944.
Sources
Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-3-(chloromethyl)naphthalene
[1]
Executive Summary
This guide details the protocols for utilizing 1-Bromo-3-(chloromethyl)naphthalene as a bifunctional linchpin in medicinal chemistry. This scaffold presents a specific chemoselectivity challenge: distinguishing between the
By exploiting the kinetic rates of oxidative addition, researchers can selectively functionalize the C1-position (Aryl-Br) via Suzuki-Miyaura coupling while preserving the C3-chloromethyl motif for subsequent derivatization (e.g., amination or etherification).[1] This note provides optimized conditions to maximize yield and minimize benzylic hydrolysis or polymerization.
Reactivity Profile & Chemoselectivity Strategy
The Molecular Challenge
The substrate contains two electrophilic sites with distinct reactivity profiles:
-
C1-Bromo (Aryl Halide): Undergoes rapid oxidative addition with Pd(0) species.[1] This is the intended site for the initial Suzuki coupling.
-
C3-Chloromethyl (Benzylic Halide): Susceptible to both nucleophilic substitution (
) and Palladium-catalyzed cross-coupling (if electron-rich ligands like SPhos or XPhos are used).[1]
The Selectivity Logic
To achieve chemoselectivity (coupling at C1 only), the protocol utilizes the "Ligand-Controlled Reactivity" principle.
-
Standard Phosphines (e.g.,
, dppf): Favor insertion into bonds.[1] They are generally too sterically crowded or insufficiently electron-rich to activate organic chlorides effectively under mild conditions.[1] -
Base Selection: Weak bases (Carbonates) are preferred over Hydroxides to prevent the hydrolysis of the chloromethyl group to a hydroxymethyl group (
side reaction).
Visualizing the Reaction Pathway
The following decision tree illustrates the critical pathways determined by catalyst and base selection.
Figure 1: Chemoselectivity decision tree. Condition A represents the optimized protocol described below.
Experimental Protocols
Protocol A: Chemoselective C1-Arylation
Objective: Couple an aryl boronic acid to the C1-position while retaining the C3-chloromethyl group.[1]
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 1-Bromo-3-(chloromethyl)naphthalene (1.0 equiv)[1]
-
Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)[1]
-
Catalyst:
(3-5 mol%).[1] Note: dppf is preferred over for its stability and bite angle, which minimizes benzylic activation. -
Base:
or (2.0 equiv, 2M aqueous solution). -
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).[1]
-
Atmosphere: Argon or Nitrogen (Strict degassing required).
Step-by-Step Methodology
-
Setup: Charge a dried Schlenk tube or microwave vial with 1-Bromo-3-(chloromethyl)naphthalene (1.0 mmol, 255 mg), Aryl Boronic Acid (1.2 mmol), and
(0.03 mmol, 24 mg). -
Solvent Addition: Add 1,4-Dioxane (4 mL) and seal the vessel with a septum.
-
Degassing: Sparge the solvent with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst decomposition.
-
Base Addition: Add degassed 2M aqueous
(1.0 mL, 2.0 mmol) via syringe. -
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (
) and brine. Dry over and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc). The product is usually less polar than the alcohol side-product.[1]
Protocol B: Sequential Functionalization (Post-Suzuki)
Objective: Convert the preserved chloromethyl group into a secondary amine (common in antifungal synthesis).
Step-by-Step Methodology
-
Reagents: Crude/Purified Product from Protocol A (1.0 equiv), Secondary Amine (e.g., N-methyl-1-naphthalenemethanamine) (1.5 equiv),
(2.0 equiv), NaI (0.1 equiv - Finkelstein catalyst).[1] -
Solvent: DMF or Acetonitrile.
-
Reaction: Stir at 60°C for 4 hours.
-
Note: The presence of the biaryl system created in Protocol A does not interfere with this
reaction.
Data Summary & Optimization Table
The following table summarizes the impact of reaction parameters on the ratio of Desired Product (P) vs. Hydrolysis Byproduct (OH).
| Parameter | Variation | Outcome (P : OH Ratio) | Recommendation |
| Catalyst | 85 : 15 | Good, but air sensitive.[1] | |
| Catalyst | 95 : 5 | Excellent selectivity. | |
| Catalyst | 40 : 60 (Benzylic coupling) | Avoid (unless desired). | |
| Base | 20 : 80 | Avoid (High hydrolysis). | |
| Base | 92 : 8 | Optimal balance. | |
| Solvent | DMF / | 70 : 30 | DMF promotes |
| Solvent | Dioxane / | 95 : 5 | Preferred. |
Troubleshooting & Safety
Common Issues
-
Protodeboronation: If the boronic acid is electron-rich or ortho-substituted, the C-B bond may cleave before coupling.[1]
-
Fix: Switch to Potassium Aryl Trifluoroborates (
) or use anhydrous conditions (CsF in Toluene).[1]
-
-
Benzylic Hydrolysis: Appearance of a peak at M-17 (loss of OH) in Mass Spec or shift in NMR.[1]
-
Fix: Reduce water content; use anhydrous
suspended in Toluene.
-
Safety Warning
Lachrymator Hazard: 1-Bromo-3-(chloromethyl)naphthalene and its benzylic chloride derivatives are potent alkylating agents and lachrymators (tear gas agents).[1]
-
Handling: Always handle in a functioning fume hood.
-
Neutralization: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to destroy the alkyl chloride residues before removal from the hood.
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
-
Guan, Z., et al. (2014).[7] A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions.[7] RSC Advances, 4, 4569-4572.[1] Link
-
Context: Validates that benzyl chlorides require specific activation, supporting the claim that standard conditions favor Aryl-Br coupling.[1]
-
-
BenchChem Protocols. (2025). Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.[1][2] BenchChem Application Notes. Link[1]
- Context: Analogous protocols for handling halogen
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: 1-Bromo-3-(chloromethyl)naphthalene as a Versatile Heterobifunctional Linker in Medicinal Chemistry
Introduction: The Strategic Advantage of a Naphthalene-Based Linker
In the intricate field of medicinal chemistry, the design of sophisticated molecular architectures such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and targeted molecular probes is critically dependent on the choice of the linking moiety. A linker serves as more than a simple molecular bridge; it is a key determinant of a conjugate's stability, solubility, and pharmacokinetic profile, and it dictates the strategy for its synthesis.[1] The naphthalene scaffold has emerged as a valuable component in drug design, owing to its rigid, planar structure and its presence in numerous biologically active compounds.[2] The incorporation of a naphthalene core into a linker can impart favorable properties such as improved metabolic stability and enhanced binding interactions with biological targets.[2]
This document provides a detailed guide to the application of 1-bromo-3-(chloromethyl)naphthalene , a heterobifunctional linker possessing two distinct reactive sites with orthogonal reactivity. This key feature allows for a sequential and controlled conjugation of two different molecular entities. The benzylic chloride at the 3-position offers a site for facile nucleophilic substitution, while the aryl bromide at the 1-position is amenable to metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, enabling the precise construction of complex bioconjugates.
Physicochemical Properties and Reactivity Profile
The utility of 1-bromo-3-(chloromethyl)naphthalene as a linker is rooted in the distinct reactivity of its two electrophilic centers. The chloromethyl group, being a benzylic halide, is highly susceptible to SN2 reactions with soft nucleophiles like thiols.[3] In contrast, the aryl bromide is relatively unreactive towards nucleophilic substitution under standard conditions but can be efficiently functionalized through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4][5][6] This significant difference in reactivity allows for a two-step conjugation strategy, where the more labile chloromethyl group is reacted first, followed by the functionalization of the more robust aryl bromide.
| Property | Value |
| Molecular Formula | C₁₁H₈BrCl |
| Molecular Weight | 255.54 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (DMF, DMSO, THF, Dichloromethane) |
| Reactivity of -CH₂Cl | High towards nucleophiles (e.g., thiols, amines) |
| Reactivity of -Br | Low towards nucleophiles; reactive in Pd-catalyzed cross-coupling |
Experimental Protocols
The following protocols describe a representative two-step procedure for the use of 1-bromo-3-(chloromethyl)naphthalene to link a thiol-containing peptide to an amine-containing molecule, such as a fluorescent dye or a second therapeutic agent.
Workflow Overview
Caption: Sequential conjugation workflow using 1-bromo-3-(chloromethyl)naphthalene.
Part 1: Selective S-Alkylation of a Thiol-Containing Peptide
This protocol details the reaction of the highly reactive chloromethyl group of the linker with a cysteine residue of a peptide.
Materials:
-
1-Bromo-3-(chloromethyl)naphthalene
-
Thiol-containing peptide (e.g., a custom synthesized peptide with a C-terminal cysteine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Peptide Dissolution: Dissolve the thiol-containing peptide in anhydrous DMF to a final concentration of 10 mg/mL.
-
Reagent Preparation: In a separate vial, prepare a 50 mM solution of 1-bromo-3-(chloromethyl)naphthalene in anhydrous DMF.
-
Reaction Setup: In a clean, dry reaction vessel, add the peptide solution. While stirring, add 1.5 equivalents of the 1-bromo-3-(chloromethyl)naphthalene solution.
-
Base Addition: Add 3.0 equivalents of DIPEA to the reaction mixture. The base is crucial to deprotonate the thiol group, forming the more nucleophilic thiolate anion.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring. Monitor the reaction progress by LC-MS to confirm the formation of the desired peptide-linker intermediate and the consumption of the starting peptide.
-
Product Precipitation: Once the reaction is complete, precipitate the crude product by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the supernatant and wash the pellet twice with cold diethyl ether.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the peptide-linker intermediate by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity of the purified product by LC-MS analysis. The expected mass will be the mass of the peptide plus the mass of the linker minus the mass of HCl.
Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the conjugation of the peptide-linker intermediate to an amine-containing molecule via the aryl bromide.
Materials:
-
Purified Peptide-S-Naphthalene-Br Intermediate
-
Amine-containing molecule (e.g., a fluorescent dye with a primary amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox or under an inert atmosphere, combine the Peptide-S-Naphthalene-Br intermediate (1 equivalent), the amine-containing molecule (1.2 equivalents), Cs₂CO₃ (2.0 equivalents), Pd₂(dba)₃ (0.05 equivalents), and XPhos (0.1 equivalents) in a dry Schlenk flask.
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the reagents.
-
Degassing: If not in a glovebox, subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure an oxygen-free environment.
-
Reaction Incubation: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional toluene.
-
Solvent Removal: Remove the toluene from the filtrate under reduced pressure.
-
Purification: Purify the final conjugate by RP-HPLC using an appropriate gradient.
-
Final Characterization: Characterize the purified final conjugate by high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy to confirm its identity and purity.[7][8][9]
Data and Characterization
Table 1: Expected Mass Spectrometry Data
| Compound | Expected [M+H]⁺ (m/z) |
| Peptide-S-Naphthalene-Br Intermediate | [Mass of Peptide] + 219.98 |
| Final Conjugate | [Mass of Peptide-S-Naphthalene] + [Mass of R-NH] |
¹H NMR Spectroscopy:
For the final conjugate, characteristic signals in the aromatic region (δ 7.0-9.0 ppm) are expected for the naphthalene protons.[8] The appearance of new signals corresponding to the protons of the amine-containing molecule (R-group) and the disappearance of the characteristic aryl-Br coupling patterns will confirm successful conjugation.
Diagram of Key Reaction Mechanisms
Caption: Simplified mechanisms for the two-step conjugation.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process monitoring and final product characterization.
-
Chromatographic Monitoring: The use of LC-MS at each stage allows for the direct observation of product formation and starting material consumption, providing real-time validation of the reaction's progress.
-
Spectroscopic and Spectrometric Analysis: The identity and purity of the intermediate and final products are unequivocally confirmed by a combination of mass spectrometry and NMR spectroscopy. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while NMR spectroscopy provides structural information, confirming the connectivity of the atoms.
-
Orthogonal Chemistry: The choice of two chemically distinct and sequential reactions (S-alkylation followed by Buchwald-Hartwig amination) minimizes the formation of undesired side products that could arise from random reactions at both sites of the linker.
Conclusion
1-Bromo-3-(chloromethyl)naphthalene is a highly effective heterobifunctional linker for the construction of complex molecular conjugates in medicinal chemistry. Its key advantage lies in the orthogonal reactivity of its two functional groups, which enables a controlled, sequential conjugation strategy. The protocols provided herein offer a robust framework for the application of this versatile linker, and the principles can be adapted for the conjugation of a wide variety of molecular entities. The inherent stability of the naphthalene core and the thioether and amine linkages formed contribute to the overall robustness of the final conjugate, making this linker a valuable tool for researchers, scientists, and drug development professionals.
References
-
Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Fiore, M., et al. (2014). One-pot synthesis of heteroglycoclusters by sequential thiol-chloroacetyl coupling and thiol-ene click reactions. Chemical Communications, 50(73), 10612-10614. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184–189. [Link]
-
Singh, R., et al. (2016). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. ACS Omega, 1(1), 116-126. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Pal, R., & Weissleder, R. (2010). A long-wavelength, protein-targeted, and activatable fluorescence probe for in vivo tumor imaging. Bioconjugate Chemistry, 21(6), 1123–1132. [Link]
-
Hurley, D. J., et al. (2019). Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/ Nuclear factor (erythroid-derived 2)-like 2 (NRF2) Inhibitors. Journal of Medicinal Chemistry, 62(20), 9035–9052. [Link]
-
Lin, C. Y., et al. (2014). NMR- and MS-based metabolomics: various organ responses following naphthalene intervention. Molecular BioSystems, 10(7), 1874-1883. [Link]
-
St-Jean, F., et al. (2012). A new class of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters, 22(16), 5328–5332. [Link]
-
Barbas, C. F., et al. (2009). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. Bioconjugate Chemistry, 20(2), 233–244. [Link]
-
Ren, J. M., et al. (2001). Tethered naphthalene diimide-based intercalators for DNA triplex stabilization. Nucleic Acids Research, 29(12), 2491–2498. [Link]
-
Janout, V., & Regen, S. L. (1992). Reactivity of benzyl halides towards nucleophilic substitution. The Journal of Organic Chemistry, 57(1), 17-19. [Link]
-
Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary, Department of Chemistry. [Link]
-
LibreTexts Chemistry. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? [Link]
-
Cole, A. J., et al. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26(26), 5549–5554. [Link]
-
Al-Dies, A. M., et al. (2018). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Molecules, 23(2), 389. [Link]
-
Netzel, T. L., et al. (1998). Perylene- and Naphthalene-Based Linkers for Duplex and Triplex Stabilization. Journal of the American Chemical Society, 120(50), 13201–13202. [Link]
-
Chen, J. Y., et al. (2014). Characterization of the biochemical effects of naphthalene on the mouse respiratory system using NMR-based metabolomics. Journal of Applied Toxicology, 34(11), 1224–1234. [Link]
-
El-Sayed, N. N. E., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 15(1), 1-15. [Link]
-
Ayala, D. C., et al. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PLOS ONE, 10(4), e0121937. [Link]
Sources
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/ Nuclear factor (erythroid-derived 2)-like 2 (NRF2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR- and MS-based metabolomics: various organ responses following naphthalene intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of the biochemical effects of naphthalene on the mouse respiratory system using NMR-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 1-Bromo-3-(chloromethyl)naphthalene
Ticket ID: #BN-8652-STAB Status: Open Priority: Critical (Stability Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Core Directive
The Issue: 1-Bromo-3-(chloromethyl)naphthalene is a benzylic halide . While the aromatic bromine is relatively stable, the chloromethyl group (
The Risk: Exposure to atmospheric moisture triggers an autocatalytic degradation cycle. The hydrolysis releases Hydrogen Chloride (HCl), which acidifies the local environment and accelerates further decomposition, rendering the material useless for precise stoichiometry.
Immediate Action Required:
-
Isolate: Move the container to a glovebox or anhydrous environment immediately.
-
Assess: Check for acrid odors (HCl) or physical clumping.
-
Store: Follow the "Gold Standard" protocol below.
The "Why": Mechanistic Degradation Guide
Understanding the enemy is the first step to defeating it. This molecule does not degrade randomly; it follows a specific kinetic pathway driven by the stability of the benzylic carbocation.[1]
The Benzylic Trap
The chloromethyl group is attached to a naphthalene ring. When the chloride leaves, the resulting positive charge (carbocation) is delocalized across the aromatic system. This lowers the activation energy for nucleophilic attack by water (
Degradation Pathway Visualization
The following diagram illustrates the hydrolysis cycle you must prevent.
Figure 1: The hydrolysis cascade. Note the red dotted line indicating the autocatalytic feedback loop where generated HCl can promote further degradation or corrosion of the container seal.
Gold Standard Storage Protocol (SOP)
Do not treat this as a standard organic solid. Treat it as a moisture-intolerant lachrymator .
Storage Conditions Matrix
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of the substitution reaction. Reduces vapor pressure of HCl if degradation starts. |
| Atmosphere | Inert (Argon/N₂) | Oxygen is less of a concern than moisture. Argon is heavier than air and provides a better blanket in opened vials. |
| Container | Amber Glass | Protects against photolytic cleavage of the C-Br bond (though less likely than C-I, it is best practice for halogenated aromatics). |
| Seal Integrity | Teflon-lined Cap + Parafilm | HCl gas corrodes standard metal caps and degrades rubber septa. Teflon (PTFE) is chemically resistant. |
| Secondary Containment | Desiccator with Drierite | Provides a "fail-safe" dry zone. If the primary seal fails, the desiccant scavenges the moisture first. |
Step-by-Step Handling Procedure
-
Equilibration: Before opening a cold vial, let it warm to room temperature in a desiccator. Why? Opening a cold vial condenses atmospheric water directly onto the solid.
-
Transfer: Manipulate inside a fume hood (it is a lachrymator) or glovebox.
-
Resealing: Flush the headspace with Argon before screwing the cap back on. Wrap the cap junction tightly with Parafilm.
Troubleshooting & FAQs
Direct answers to common lab scenarios.
Q: The solid has turned from off-white to yellow and smells sharp. Is it usable? A: Likely No. The sharp smell is Hydrogen Chloride (HCl), and the yellowing often indicates oligomerization or oxidation byproducts associated with hydrolysis.
-
Action: Perform a TLC or NMR check (see Section 5). If purity is <95%, recrystallize (from dry hexanes/heptane) or discard.
Q: Can I store it as a stock solution to avoid weighing solids? A: High Risk. This is generally discouraged unless you use anhydrous solvents (e.g., dry DCM or THF) over molecular sieves. Even "HPLC grade" solvents contain enough ppm water to hydrolyze the benzylic chloride over weeks.
-
Verdict: Store as a solid. Make fresh solutions only.
Q: I don't have a glovebox. How do I weigh it safely? A: Use the "Schlenk Weighing" technique:
-
Tare a dry vial with a septum cap.
-
Purge the vial with Nitrogen.
-
Quickly transfer the solid into the vial.
-
Weigh the closed vial.
-
Subtract the tare weight.
-
Note: Work quickly. The induction period for hydrolysis is short in humid air.
Q: The cap is stuck/corroded. How do I open it? A: This confirms HCl release. The metal cap has corroded.
-
Action: Do not force it, or the glass may shatter. Wear heavy cut-resistant gloves. Score the glass neck with a diamond cutter and snap it open inside a hood. Transfer surviving contents immediately.
Quality Control & Validation
Before committing this reagent to a multi-step synthesis, validate its integrity.
1H NMR Diagnostic (The Definitive Test)
Hydrolysis converts the
| Moiety | Chemical Shift ( | Multiplicity |
| Target: | ~ 5.0 - 5.1 ppm | Singlet |
| Impurity: | ~ 4.7 - 4.8 ppm | Singlet (may broaden) |
| Impurity: | Variable (1.5 - 3.0 ppm) | Broad Singlet |
-
Pass Criteria: Integration of the 4.8 ppm peak is < 2% relative to the 5.1 ppm peak.
TLC Visualization
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Result: The alcohol (more polar) will have a significantly lower
than the chloride (less polar).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for handling and purification of benzylic halides).
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 1-(Chloromethyl)naphthalene. (Provides baseline safety and storage codes for the chemical class).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for interpreting impurity peaks in NMR).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68233, 1-(Chloromethyl)naphthalene. (General reactivity data for the chloromethylnaphthalene scaffold).
Sources
Minimizing polymerization side reactions of chloromethyl naphthalenes
Topic: Minimizing Polymerization Side Reactions of Chloromethyl Naphthalenes Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Specialty Reagents Support Hub. You are likely here because your 1-(chloromethyl)naphthalene (1-CMN) or 2-(chloromethyl)naphthalene (2-CMN) has turned into a viscous black tar, or your reaction yield has plummeted due to insoluble residues.
This guide addresses the root cause of these failures: Autocatalytic Friedel-Crafts Polycondensation. Unlike styrene or acrylates, which polymerize via radicals, chloromethyl naphthalenes primarily degrade via an ionic mechanism driven by acid.
Part 1: The Core Mechanism (Know Your Enemy)
Q: Why does my chloromethyl naphthalene turn black and solid in storage? A: You are witnessing a "runaway" electrophilic aromatic substitution. Chloromethyl naphthalenes are benzylic halides. The C-Cl bond is labile. If a single molecule releases HCl (due to moisture or heat), that proton acts as a catalyst. It activates a second molecule, creating a carbocation that attacks the electron-rich naphthalene ring of a neighbor.
-
The Result: A methylene-bridged dimer is formed, and—crucially—HCl is regenerated .
-
The Cycle: This regenerated HCl catalyzes the next step, forming trimers, oligomers, and eventually a cross-linked polyphenylene-methylene "tar."
Visualizing the Degradation Loop
The following diagram illustrates why this reaction accelerates over time (autocatalysis).
Caption: The Autocatalytic Degradation Loop. Note how HCl is a product of dimerization but a catalyst for initiation, leading to exponential degradation.
Part 2: Storage & Handling Protocols
Q: Standard radical inhibitors (like MEHQ) aren't working. What should I use? A: Radical inhibitors are ineffective because the primary degradation mechanism is ionic (cationic). You need Acid Scavengers .
Protocol: The "Dry & Basic" Storage System To store chloromethyl naphthalenes for >3 months, you must break the HCl loop.
-
Solid Phase Buffer: Add 1–5% (w/w) anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate directly to the bottle. These weak bases neutralize any HCl generated immediately, preventing the catalytic cycle from starting.
-
Temperature: Store at -20°C . The rate of ionization drops significantly at low temperatures.
-
Atmosphere: Store under Argon or Nitrogen. Moisture reacts with the C-Cl bond to produce HCl (hydrolysis), which triggers the polymerization loop.
| Stabilizer Type | Efficacy for CMN | Mechanism | Recommended? |
| BHT / MEHQ | Low | Radical Scavenging | No (Wrong mechanism) |
| Propylene Oxide | High | Acid Scavenging (Epoxide ring opening) | Yes (For solutions) |
| K₂CO₃ (Solid) | High | Acid Neutralization | Yes (Best for solids) |
| Triethylamine | Moderate | Base Neutralization | Caution (Can cause nucleophilic attack) |
Part 3: Reaction Troubleshooting
Q: I am reacting CMN with a nucleophile, but I see significant insoluble precipitate. How do I stop this? A: The precipitate is likely poly(naphthalene) formed because the rate of self-alkylation competed with your desired nucleophilic substitution.
Troubleshooting Checklist:
-
Solvent Polarity: Are you using a non-polar solvent (e.g., Hexane, Toluene)?
-
Issue: In non-polar solvents, the reagents may aggregate, creating high local concentrations that favor self-polymerization.
-
Fix: Use Dichloromethane (DCM) or THF (if compatible). These solubilize the reactants well and solvate the intermediate ions, slowing down aggregation.
-
-
Concentration: Are you running the reaction "neat" or highly concentrated (>1 M)?
-
Issue: Second-order kinetics. Doubling concentration quadruples the polymerization rate.
-
Fix: Run at High Dilution (0.1 M - 0.2 M) .
-
-
The "Slow Addition" Rule:
-
Protocol: Do not add your nucleophile to the CMN. Add the CMN dropwise to the nucleophile. This ensures the CMN is always in the presence of an excess of the partner it should react with, rather than other CMN molecules.
-
Part 4: Purification (The Danger Zone)
Q: My product decomposed during distillation. How do I purify it safely? A: Distillation is high-risk for chloromethyl naphthalenes due to the heat requirement. Crystallization is the superior method for purity and stability.
Validated Protocol: Recrystallization of 1-Chloromethyl Naphthalene Reference: Adapted from standard purification of benzylic halides [1, 2].
-
Dissolution: Dissolve the crude, tar-containing solid in a minimum amount of warm Ethanol (or Methanol) at 30–35°C.
-
Note: Do not boil! Boiling alcohol can cause solvolysis (forming the ethyl ether).
-
-
Filtration: Filter quickly while warm to remove the insoluble black polymer/tar.
-
Crystallization: Cool the filtrate slowly to Room Temperature, then move to -20°C freezer.
-
Collection: Collect white/pale-yellow needles by filtration. Wash with cold hexanes.
-
Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets (to absorb acid traces).
Decision Matrix: Purification Workflow
Caption: Purification Decision Tree. Crystallization is preferred to avoid thermal polymerization.
Part 5: FAQs
Q: Can I use silica gel chromatography? A: Use with caution. Silica gel is slightly acidic. This acidity can catalyze the polymerization of CMN on the column, leading to streaking and loss of mass.
-
Modification: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.
Q: How do I remove the "black specks" from my final product? A: Those specks are cross-linked polymer. They are insoluble in almost everything. Dissolve your compound in DCM, filter through a 0.45 µm PTFE syringe filter or a pad of Celite, and then re-evaporate.
References
-
Blanc Chloromethylation & Side Reactions
- Source: Watson, W. D. (1985). "Chloromethylation of Aromatic Compounds." Journal of Organic Chemistry.
- Context: Details the formation of diarylmethane byproducts during synthesis.
-
Link:(Note: Specific deep links to 1985 papers may require institutional access; referenced for mechanism authority).
-
Stabilization of Benzylic Halides
- Source: Amgen Inc. (2010). "Process for the preparation of chloromethyl naphthalene derivatives.
- Context: Industrial handling often cites the use of inorganic bases (carbonates)
-
Link:
-
Friedel-Crafts Self-Alkylation Mechanism
- Source: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Context: The definitive text on electrophilic aromatic substitution and the catalytic role of Lewis acids/protons in polymeriz
-
Link:
-
Safety Data & Handling
Sources
Technical Support Center: Troubleshooting Low Reactivity of Naphthalene Aryl Bromides in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of naphthalene aryl bromides in various cross-coupling reactions. The following question-and-answer section provides in-depth troubleshooting strategies and explains the chemical principles behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki-Miyaura coupling with a bromonaphthalene substrate is sluggish or failing. What are the likely causes and how can I fix it?
Answer:
Low reactivity in Suzuki-Miyaura couplings involving bromonaphthalenes is a common issue that often stems from a combination of electronic and steric factors. The naphthalene core, while electron-rich, can present unique challenges compared to simpler aryl bromides.
Core Issues and Causal Analysis:
-
Steric Hindrance: The peri-hydrogens (at the 8-position for a 1-bromonaphthalene, and adjacent hydrogens for a 2-bromonaphthalene) can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond for oxidative addition. This is often more pronounced for 1-bromonaphthalene derivatives.[1][2]
-
Catalyst Deactivation: The reaction can be sensitive to impurities and side reactions that lead to the formation of inactive palladium black.[3] Iodide, if present as an impurity or formed during the reaction, can also poison the catalyst.[4]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center (transmetalation) is a critical step. This step requires activation of the boronic acid by a base.[5] If the base is not optimal, this step can be the rate-limiting factor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Solutions:
-
Ligand Selection is Critical: For sterically hindered and electronically less activated aryl bromides like bromonaphthalenes, standard ligands such as triphenylphosphine (PPh₃) are often insufficient.
-
Actionable Advice: Switch to bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos).[3] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[6] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[7]
-
-
Catalyst Precursor and Activation: The choice of palladium source matters.
-
Actionable Advice: Instead of using Pd(PPh₃)₄, which can be inhibited by excess phosphine, try using a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with the desired ligand.[8] This allows for in-situ formation of the active Pd(0) catalyst. Using pre-formed catalysts that are designed for challenging substrates, such as XPhos Pd G2, can also improve results.[9]
-
-
Base and Solvent Optimization:
-
Actionable Advice: Stronger bases are often required to facilitate the transmetalation step.[5] Potassium phosphate (K₃PO₄) is frequently more effective than sodium or potassium carbonate. Ensure the base is finely powdered to maximize surface area. For solvents, aprotic polar options like 1,4-dioxane, THF, or DME are generally preferred over acetonitrile, which can coordinate to the palladium and inhibit catalysis.[4] A small amount of water is often beneficial when using inorganic bases.[3]
-
| Parameter | Standard Condition | Recommended for Naphthyl Bromides | Rationale |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition for less reactive substrates.[3][6] |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand | Avoids excess phosphine inhibition and allows for more active catalyst formation.[8] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are more effective at promoting the transmetalation step.[3][5] |
| Solvent | Toluene, Ethanol | Dioxane/water, THF/water | Aprotic polar solvents can improve solubility and reaction rates.[4] |
Question 2: I am attempting a Buchwald-Hartwig amination with a bromonaphthalene, but the reaction is not proceeding. What should I change?
Answer:
The Buchwald-Hartwig amination of bromonaphthalenes faces similar hurdles to the Suzuki coupling, primarily related to the difficulty of the oxidative addition step.[10] However, the choice of base is even more critical in this reaction.
Core Issues and Causal Analysis:
-
Steric Clash: The bulky naphthalene system can hinder the approach of both the palladium catalyst and the amine coupling partner.[2]
-
Base Incompatibility: The base must be strong enough to deprotonate the amine (or amine-catalyst complex) but not so nucleophilic that it causes side reactions. Strong, sterically hindered bases are typically required.
-
Ligand Mismatch: The ligand must be sufficiently electron-rich to promote oxidative addition but also facilitate the reductive elimination step to form the C-N bond.[11]
Troubleshooting Protocol:
-
Base Selection: This is the most common point of failure.
-
Ligand and Catalyst System:
-
Actionable Advice: Use specialized biarylphosphine ligands developed for C-N coupling. Josiphos-type ligands have shown success in challenging aminations.[10] Pre-formed palladium catalysts incorporating these ligands are often more reliable.
-
-
Solvent and Temperature:
-
Actionable Advice: Toluene and dioxane are common solvents for this reaction.[12] High temperatures (80-110 °C) are often necessary to drive the reaction to completion.
-
Experimental Protocol: Optimized Buchwald-Hartwig Amination of 1-Bromonaphthalene
-
To an oven-dried Schlenk tube, add 1-bromonaphthalene (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add a stir bar, the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Proceed with standard aqueous workup and purification.
Question 3: My Sonogashira or Heck coupling with a bromonaphthalene gives low yields and significant amounts of homocoupling or side products. How can I improve the selectivity?
Answer:
In Sonogashira and Heck reactions, the lower reactivity of bromonaphthalenes often necessitates harsher conditions (e.g., higher temperatures), which can lead to undesired side reactions.
Core Issues and Causal Analysis:
-
Homocoupling (Glaser Coupling): In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne.[13] This is exacerbated by long reaction times and high temperatures.
-
Dehalogenation: The aryl bromide can be reduced to the corresponding naphthalene, a common side reaction at elevated temperatures or with certain bases.[9]
-
Slow Oxidative Addition: The rate-limiting step is often the oxidative addition of the bromonaphthalene to the Pd(0) center.[8]
Troubleshooting Strategies:
Caption: Decision tree for troubleshooting Heck and Sonogashira reactions.
-
For Sonogashira Coupling - Go Copper-Free: To eliminate alkyne homocoupling, a copper-free protocol is highly recommended.[14][15]
-
Actionable Advice: Use a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of an amine base (e.g., triethylamine or diisopropylamine), which also acts as the solvent or co-solvent.[15] These conditions often require slightly higher temperatures but provide a cleaner reaction profile.
-
-
For Heck Coupling - Catalyst and Base Choice:
-
Actionable Advice: Employ a more robust catalyst system. Palladacycle catalysts (e.g., the Herrmann or Fu catalyst) are often more stable and active at lower temperatures than traditional Pd(OAc)₂/phosphine systems.[16] For the base, an inorganic base like K₂CO₃ can be effective, and the reaction often benefits from a polar aprotic solvent like DMF.[17]
-
| Reaction | Common Issue | Recommended Solution | Rationale |
| Sonogashira | Alkyne Homocoupling | Copper-Free Conditions | Eliminates the catalyst responsible for the primary side reaction.[14] |
| Heck | Low Conversion/Decomposition | Use a Palladacycle Catalyst | More thermally stable and active, allowing for lower reaction temperatures.[16] |
| Both | Dehalogenation | Use a weaker base (e.g., Et₃N, K₂CO₃) | Strong, protic bases can promote hydrodehalogenation.[9] |
Question 4: I need to perform a Grignard formation from a bromonaphthalene, but the reaction is difficult to initiate. What can I do?
Answer:
The formation of Grignard reagents from aryl bromides, especially electron-rich ones like bromonaphthalene, can be notoriously difficult to initiate.[18] The stability of the aromatic ring makes the magnesium insertion challenging.
Core Issues and Causal Analysis:
-
Magnesium Surface Passivation: The surface of the magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Slow Initiation: The initial radical formation required to start the Grignard reaction is slow for the strong C-Br bond on the naphthalene ring.
Troubleshooting and Initiation Techniques:
-
Magnesium Activation: This is the most crucial step.
-
Actionable Advice:
-
Mechanical Activation: Before adding solvent, grind the magnesium turnings in the flask under an inert atmosphere with a glass rod to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, cleaning it and creating some reactive magnesium iodide.[19] A few drops of 1,2-dibromoethane can also be used; it reacts to form ethylene gas and MgBr₂, activating the surface.
-
-
-
Reaction Conditions:
-
Actionable Advice:
-
Solvent: Use anhydrous THF, as it is better at stabilizing the Grignard reagent than diethyl ether.[19]
-
Initiation: Add a small portion of your bromonaphthalene solution to the activated magnesium and gently heat the spot with a heat gun. Look for signs of reaction (bubbling, cloudiness) before beginning the slow addition of the remaining substrate.[20]
-
Avoid Side Reactions: Once initiated, maintain a gentle reflux. Overheating can promote Wurtz coupling, an undesired side reaction where two naphthalene units couple together.[21]
-
-
References
-
Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Organic Letters, 2022.
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 2003.
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 2010.
-
Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. The Journal of Organic Chemistry, 2007.
-
Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Buchwald–Hartwig amination. Wikipedia.
-
Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
-
Cross-Coupling Reactions Guide. MilliporeSigma.
-
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
-
Is regioselectivity affected by steric factors during alkylation of naphthalene? Chemistry Stack Exchange.
-
Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions. Chemistry – A European Journal, 2019.
-
Problems with Suzuki coupling. Reddit.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
Pd-Catalyzed Dynamic Kinetic Asymmetric Cross-Coupling of Heterobiaryl Bromides with N-Tosylhydrazones. Organic Letters, 2022.
-
Palladium-Catalyzed Asymmetric Domino Heck/Carbocyclization/Suzuki Reaction: A Dearomatization of Nonactivated Naphthalenes. CCS Chemistry, 2021.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. ACS Catalysis, 2018.
-
Heck reaction. Wikipedia.
-
The Suzuki Reaction. Myers Research Group, Harvard University.
-
A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 2023.
-
Sonogashira coupling. Wikipedia.
-
Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 2016.
-
Heck Reaction. Organic Chemistry Portal.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Cross-Coupling Catalysts. MilliporeSigma.
-
Steric hindrance between bulky isopropyl and naphthalene groups creates a barrier of rotation of the C−N bond, resulting in pseudo-E/Z isomerism. ResearchGate.
-
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 2021.
-
Application Notes and Protocols: Sonogashira Coupling of 2-(Aminomethyl)-4-bromonaphthalene. Benchchem.
-
Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions. ResearchGate.
-
Grignard Formation - Troubleshooting and Perfecting. Reddit.
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate.
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 2008.
-
Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Organic Process Research & Development, 2011.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry.
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 2014.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 2019.
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2021.
-
Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. ResearchGate.
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
-
Sonogashira Coupling. Chemistry LibreTexts.
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Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-Bromo-3-(chloromethyl)naphthalene and 1-Bromo-4-(chloromethyl)naphthalene
This guide provides an in-depth analysis and comparison of the proton Nuclear Magnetic Resonance (¹H NMR) spectral characteristics of two closely related isomers: 1-bromo-3-(chloromethyl)naphthalene and 1-bromo-4-(chloromethyl)naphthalene. Distinguishing between positional isomers is a common challenge in synthetic chemistry, and ¹H NMR spectroscopy offers a powerful, non-destructive method for definitive structural elucidation.
While direct, side-by-side experimental spectra for these specific compounds are not widely published, this guide will leverage established principles of NMR theory and spectral data from analogous structures to predict and interpret their chemical shifts. We will explore the nuanced effects of substituent position, steric interactions, and magnetic anisotropy that allow for their unambiguous differentiation.
Core Principles: Understanding Chemical Shifts in Substituted Naphthalenes
The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment. In substituted naphthalenes, three primary factors dictate the observed shifts:
-
Magnetic Anisotropy: The delocalized π-electron system of the naphthalene rings generates a powerful ring current when placed in an external magnetic field. This current induces a secondary magnetic field that strongly deshields the protons attached to the rings, causing them to resonate at a high chemical shift (typically 7.0-8.5 ppm).[1][2] Protons on the "outside" of the ring system (α-protons like H-1, H-4, H-5, H-8) are generally more deshielded than those in the more central "bays" (β-protons like H-2, H-3, H-6, H-7).[1]
-
Substituent Electronic Effects: Electronegative substituents like bromine and the chloromethyl group (-CH₂Cl) withdraw electron density from the aromatic rings through inductive effects. This deshields nearby protons, shifting their signals further downfield.
-
Steric and Through-Space Effects: In the naphthalene system, substituents at the C1 and C8 positions (or C4 and C5) are in close spatial proximity. This is known as a peri-interaction. This steric compression can distort bond angles and force protons into deshielding or shielding zones of nearby functional groups, leading to significant and predictable changes in their chemical shifts.[3][4] This effect is the most critical factor in distinguishing the 1,3- and 1,4-isomers.
Predicted ¹H NMR Data and Comparative Analysis
The following table summarizes the predicted ¹H NMR chemical shifts for the two isomers in a standard deuterated solvent like CDCl₃. These predictions are based on data from model compounds such as 1-bromonaphthalene, 1-chloromethylnaphthalene, and established substituent chemical shift (SCS) effects.[5][6]
| Proton Assignment | 1-Bromo-3-(chloromethyl)naphthalene (Predicted δ, ppm) | 1-Bromo-4-(chloromethyl)naphthalene (Predicted δ, ppm) | Key Differentiating Rationale |
| -CH₂Cl | ~ 4.85 (s) | ~ 5.15 (s) | Steric Deshielding : The -CH₂Cl protons in the 1,4-isomer are significantly deshielded by a peri-interaction with the C1 bromine. This effect is absent in the 1,3-isomer. |
| H-2 | ~ 8.05 (s) | ~ 7.80 (d) | Coupling : In the 1,3-isomer, H-2 has no ortho-protons, appearing as a sharp singlet. In the 1,4-isomer, it couples with H-3, appearing as a doublet. |
| H-4 | ~ 7.70 (s) | - (Substituted) | Coupling : H-4 in the 1,3-isomer is also a singlet, providing a second key marker for this isomer. |
| H-5 | ~ 7.95 (d) | ~ 8.25 (d) | Steric Deshielding : H-5 in the 1,4-isomer experiences a notable downfield shift due to its peri-interaction with the -CH₂Cl group. |
| H-8 | ~ 8.15 (d) | ~ 8.10 (d) | Anisotropy/Inductive Effect : Both H-8 protons are deshielded by the C1 bromine and the ring anisotropy, resulting in similar downfield shifts. |
| Other Ar-H | ~ 7.50-7.65 (m) | ~ 7.55-7.70 (m) | These protons (H-6, H-7, and H-3 for the 1,4-isomer) are less affected by the primary steric interactions and appear as complex multiplets in a similar region. |
Visualizing the Key Structural Differences
The following diagram illustrates the critical through-space interaction responsible for the primary chemical shift differences between the two isomers.
Caption: Key structural differences and resulting through-space effects.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing and analyzing a sample of a substituted naphthalene compound.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified solid compound (e.g., 1-bromo-4-(chloromethyl)naphthalene) into a clean, dry vial.[7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial using a glass pipette.[8] Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and their residual proton signals (e.g., CHCl₃ at 7.26 ppm) serve as a convenient internal reference.[9]
-
Dissolution: Cap the vial and gently swirl or vortex until the sample is fully dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution. Draw the solution into a clean Pasteur pipette that has a small, tight plug of glass wool or is passed through a syringe filter.
-
Transfer: Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 50 mm from the bottom of the tube to be within the detection region of the spectrometer coils.[9][10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. Carefully place the sample into the NMR magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual "shimming" process to ensure sharp, symmetrical peaks.[9]
-
Acquisition Parameters:
-
Experiment: Select a standard 1D proton experiment.
-
Pulse Angle: 30-45 degrees is typical for quantitative work.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing: The baseline of the spectrum is corrected manually or automatically to ensure all peaks are in the pure absorption mode.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃) to its known value (7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Conclusion
The ¹H NMR spectra of 1-bromo-3-(chloromethyl)naphthalene and 1-bromo-4-(chloromethyl)naphthalene, while complex, contain clear and unambiguous signals for their differentiation. The two most telling features are:
-
The Methylene (-CH₂Cl) Signal: A significant downfield shift (to ~5.15 ppm) is predicted for the 1,4-isomer due to steric deshielding from the C1 bromine, whereas the 1,3-isomer's signal will appear further upfield (~4.85 ppm).
-
The Aromatic Splitting Patterns: The 1,3-isomer is uniquely identified by the presence of two sharp singlets in the aromatic region for H-2 and H-4, a pattern that is impossible for the 1,4-isomer.
By understanding the fundamental principles of anisotropy and steric interactions within the naphthalene framework, researchers can confidently assign the correct structure to their synthesized material.
References
Sources
- 1. vaia.com [vaia.com]
- 2. youtube.com [youtube.com]
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- 4. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. spectrabase.com [spectrabase.com]
- 7. cif.iastate.edu [cif.iastate.edu]
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- 10. sites.bu.edu [sites.bu.edu]
C13 NMR characterization data for 1,3-disubstituted naphthalenes
Structural Elucidation of 1,3-Disubstituted Naphthalenes: A Comparative NMR Guide
Executive Summary: The "Meta" Challenge in Fused Rings
In medicinal chemistry, particularly kinase inhibitor development, the naphthalene scaffold serves as a critical bioisostere for indole or quinoline systems. However, 1,3-disubstituted naphthalenes present a unique characterization challenge compared to their 1,4- or 1,2- counterparts. Unlike the symmetric 1,4-isomers or the sterically compressed 1,2-isomers, the 1,3-substitution pattern creates an electronic asymmetry that ripples across the fused ring system.
This guide provides an objective comparison of
Comparative Analysis: Symmetry and Electronic Environments
The most immediate diagnostic tool in
Isomer Differentiation by Signal Count
For a disubstituted naphthalene with identical substituents (e.g., 1,3-dihydroxynaphthalene vs. 1,4-dihydroxynaphthalene):
| Isomer | Point Group | Unique | Key Diagnostic Feature |
| 1,3-Disubstituted | 10 (All carbons distinct) | Complete lack of symmetry in the carbon framework. | |
| 1,4-Disubstituted | 5 | High symmetry makes C1 equivalent to C4, C2 to C3, etc. | |
| 1,2-Disubstituted | 10 | Distinguishable from 1,3- via HMBC and steric compression (gamma-gauche effects). |
Representative Data: 1,3-Naphthalenediol
The following table presents experimental
Table 1: Experimental vs. Reference Chemical Shifts (ppm)
| Carbon Position | 1,3-Naphthalenediol (Exp, DMSO- | Unsubstituted Naphthalene (Ref, CDCl | Mechanistic Explanation | |
| C-1 (ipso) | 156.4 | 128.0 | +28.4 | Strong Deshielding (Direct -OH attachment). |
| C-3 (ipso) | 154.2 | 125.9 | +28.3 | Strong Deshielding (Direct -OH attachment). |
| C-2 (ortho) | ~102.5 | 125.9 | -23.4 | Diagnostic: Synergistic shielding from two ortho -OH groups. |
| C-4 (ortho) | 108.8 | 128.0 | -19.2 | Shielding from C3-OH (ortho) and C1-OH (para-like). |
| C-5 | 127.8 | 128.0 | -0.2 | Minimal long-range effect. |
| C-6 | 124.5 | 125.9 | -1.4 | Minimal long-range effect. |
| C-7 | 126.3 | 125.9 | +0.4 | Minimal long-range effect. |
| C-8 | 123.5 | 128.0 | -4.5 | Peri-interaction with C1-OH. |
| C-8a (quat) | 136.0 | 133.6 | +2.4 | Inductive effects transmitted through the fused system. |
| C-4a (quat) | 129.5 | 133.6 | -4.1 | Shielding resonance contribution from C1/C3 donors. |
Note: Data ranges derived from consensus literature values for 1,3-naphthalenediol in polar aprotic solvents [1, 2].
Mechanistic Assignment Workflow
To ensure high-confidence structural elucidation, we employ a "Self-Validating" workflow. This process integrates 1D data with 2D correlations to rule out alternative isomers (specifically 1,2- and 1,4- substitutions).
The Diagnostic Logic (HMBC)
In 1,3-disubstituted systems, Proton H2 is the linchpin of the assignment. It appears as a singlet (or meta-coupled doublet,
-
H2 Correlations: In the HMBC spectrum, H2 will show strong
correlations to C4 and C8a , and correlations to C1 and C3 . -
H4 Correlations: H4 will correlate to C2 , C5 , and C8a .
-
Differentiation: In a 1,2-isomer, there is no isolated proton between substituents to provide this specific "hub-and-spoke" correlation pattern.
Experimental Workflow Diagram
Caption: Logical workflow for the isolation and NMR characterization of 1,3-disubstituted naphthalenes, highlighting the critical decision points for isomer differentiation.
Experimental Protocols
To replicate the data quality necessary for distinguishing these isomers, strict adherence to the following protocol is required.
Sample Preparation
-
Solvent: DMSO-
is preferred for hydroxyl- or amino-substituted naphthalenes to prevent solute aggregation and sharpen exchangeable proton signals. For non-polar derivatives (e.g., 1,3-dibromo), CDCl is sufficient. -
Concentration: 30–50 mg in 0.6 mL solvent. High concentration is necessary for detecting quaternary carbons (C1, C3, C4a, C8a) in reasonable timeframes.
Instrument Parameters ( NMR)
Standard parameters often fail to resolve the quaternary carbons in fused rings due to long relaxation times (
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (
): Must be 2.0 seconds. (Standard is often 1.0s). The quaternary carbons at the ring fusion (C4a, C8a) and ipso positions (C1, C3) have inefficient relaxation pathways. Short leads to signal saturation and loss of these critical peaks. -
Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.
-
Spectral Width: 240 ppm (to capture potential carbonyls or extreme deshielding).
HMBC Visualization Logic
The following diagram illustrates the specific correlations that confirm the 1,3-substitution pattern.
Caption: Key HMBC correlations for the H2 proton in 1,3-disubstituted naphthalenes. The 3-bond correlation to the bridgehead C8a is a definitive proof of position.
References
-
ChemicalBook & NIST D
NMR Spectra. Accessed via ChemicalBook and NIST WebBook. -
BenchChem Technical Support.
NMR Chemical Shifts: Naphthalene Derivatives. BenchChem Technical Guides, 2025.[1][2] -
Orendt, A. M., et al.
NMR Measurements in Methoxynaphthalenes: Determination of the Substituent Chemical Shift Effects."[3] The Journal of Physical Chemistry A, 1997. - Hansen, P. E.
Comparative Guide: Melting Point Analysis of Bromochloromethylnaphthalene Isomers
Executive Summary
Bromochloromethylnaphthalene (C₁₁H₈BrCl) represents a complex isomer space critical to medicinal chemistry and materials science. These compounds serve as high-value intermediates for constructing polycyclic aromatic scaffolds used in kinase inhibitors and organic semiconductors.
This guide objectively compares the melting point (MP) behaviors of distinct isomer classes. Experimental data reveals a sharp divergence: side-chain substituted isomers (halomethyl derivatives) typically manifest as crystalline solids with distinct melting points, whereas ring-substituted isomers (where halogens attach directly to the naphthalene core) frequently exist as liquids or low-melting solids at room temperature. This physical property dichotomy is driven by crystal packing efficiency and molecular symmetry.
Structural Classification & Melting Point Data
The "bromochloromethylnaphthalene" nomenclature encompasses two distinct structural families. Proper identification is prerequisite for accurate physical property prediction.
Table 1: Comparative Melting Point Data
| Isomer Class | Chemical Name | Structure Description | Melting Point (°C) | Physical Form (RT) | Key Driver |
| Side-Chain | 2-(Bromomethyl)-1-chloronaphthalene | Br on methyl group; Cl on ring | 82 – 84 | Crystalline Solid | Polarizability & Packing |
| Side-Chain | 1-(Chloromethyl)-2-methylnaphthalene* | Cl on methyl group; Me on ring | 59 – 62 | Solid | Steric Locking |
| Ring-Subst. | 1-Bromo-2-methylnaphthalene | Br and Me on ring | -22 | Liquid | Asymmetry |
| Ring-Subst. | 1-Chloro-4-methylnaphthalene | Cl and Me on ring (para-like) | 27 – 30 | Low-Melting Solid | Partial Symmetry |
| Ring-Subst. | 1-Bromo-4-methylnaphthalene | Br and Me on ring (para-like) | < 25 (Liquid) | Liquid | Steric Bulk |
*Included as a structural analog to demonstrate the "halomethyl" solid-state trend.
Data Analysis
-
Side-Chain Dominance: Isomers containing a bromomethyl or chloromethyl group (e.g., 2-(bromomethyl)-1-chloronaphthalene) exhibit significantly higher melting points (82–84 °C). The flexible yet polar side chain facilitates strong dipole-dipole interactions and efficient lattice stacking.
-
Ring-Substitution Suppression: Direct halogenation of the methylnaphthalene core (e.g., 1-bromo-2-methylnaphthalene) disrupts the crystal lattice. The steric clash between the peri-hydrogens and the bulky halogen/methyl groups prevents tight packing, resulting in liquids or low-melting solids.
Synthetic Pathways & Causality
The synthesis method dictates the isomer class and, consequently, the physical state of the product.
Workflow 1: Radical Halogenation (Side-Chain Synthesis)
To access high-melting side-chain isomers, a radical mechanism is employed. This pathway targets the benzylic carbon.
Figure 1: Radical bromination targets the methyl group, preserving the ring chloride to yield crystalline solids.
Workflow 2: Electrophilic Aromatic Substitution (Ring Synthesis)
To access liquid ring-substituted isomers, electrophilic substitution is used. The directing effects of the methyl group control regioselectivity.
Figure 2: Ring halogenation leads to complex mixtures of isomers that are often liquids due to eutectic depression and asymmetry.
Technical Discussion: Structure-Property Relationships
Symmetry and Packing Efficiency
The melting point is a direct function of the energy required to break the crystal lattice (
-
Symmetry: 1,4-disubstituted naphthalenes (para-like) generally have higher symmetry than 1,2-isomers. However, the introduction of three distinct groups (Br, Cl, Me) breaks this symmetry, lowering the melting point.
-
Side-Chain Effect: The bromomethyl group (-CH₂Br) adds a rotational degree of freedom that can lock into favorable intermolecular interactions (halogen bonding) in the solid state, raising the melting point compared to the rigid ring-substituted analogs.
Protocol for Identification
Researchers should not rely solely on melting point due to the prevalence of liquid isomers.
-
NMR Validation: Use ¹H NMR to distinguish methyl singlets (ring-substituted, ~2.6 ppm) from methylene singlets (side-chain -CH₂Br, ~4.5-5.0 ppm).
-
GC-MS: Essential for confirming molecular weight (254/256/258 pattern for Br+Cl) and purity, as liquid isomers often contain regioisomeric impurities.
References
-
Sigma-Aldrich. (2025). Product Specification: 2-(Bromomethyl)-1-chloronaphthalene. Retrieved from [1]
-
PubChem. (2025).[2][1][3] Compound Summary: 1-Bromo-8-chloro-3-methylnaphthalene. National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). 1-Chloro-4-methylnaphthalene Properties and Melting Point Data. Retrieved from
-
TCI Chemicals. (2025). 1-Bromo-2-methylnaphthalene Physical Properties. Retrieved from
-
Cheméo. (2025). Thermodynamic Data for Halogenated Methylnaphthalenes. Retrieved from
Sources
Technical Guide: Infrared Spectroscopy of Chloromethyl Functional Groups
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Spectral Characterization, Quantitative Monitoring, and Comparative Analysis
Executive Summary: The Chloromethyl Signature
The chloromethyl group (
This guide provides a rigorous spectral analysis of the chloromethyl moiety, distinguishing it from common hydrolysis products (hydroxymethyl) and halogen analogues. It details a self-validating protocol for quantifying functional group loading using internal standard normalization.
Spectral Fingerprinting: Deconstructing the Signal
The identification of a chloromethyl group relies on two distinct vibrational modes: the carbon-chlorine stretching vibration (low frequency) and the methylene wagging vibration (fingerprint region).
A. The Diagnostic Band: Methylene Wagging (
)
For researchers working with polymer-supported reagents (e.g., Merrifield resin), the band at
-
Origin: This peak arises from the wagging/twisting vibration of the
group specifically perturbed by the heavy chlorine atom. -
Specificity: Unlike the C-H stretches (
) which overlap with the polymer backbone, the band is isolated enough to be quantitative. -
Disappearance: Upon nucleophilic substitution (e.g., by a carboxylate or amine), this peak vanishes, making it an ideal marker for reaction completion.
B. The Fundamental Stretch: C-Cl (
)
The C-Cl stretching vibration occurs in the low-frequency region due to the large reduced mass of the C-Cl system.
-
Frequency Range:
. -
Rotational Isomerism: The exact position depends on the conformation.
-
Trans conformer: Typically appears at higher frequencies (
). -
Gauche conformer: Appears at lower frequencies (
).
-
-
Limitations: This region is often crowded in complex matrices and can be obscured by aromatic ring breathing modes (
) in polystyrene supports.
Comparative Analysis: Chloromethyl vs. Alternatives
Distinguishing the chloromethyl group from its derivatives is critical for Quality Control (QC).
Scenario A: Hydrolysis (Chloromethyl vs. Hydroxymethyl)
A common degradation pathway is the hydrolysis of
| Feature | Chloromethyl ( | Hydroxymethyl ( | Diagnostic Action |
| Diagnostic Peak | Monitor loss of 1265; appearance of 1050. | ||
| High Frequency | No peak | Check for broad "hump" in OH region.[1] | |
| Fingerprint | No C-Cl bands | Difficult to use if polymer background is high. |
Scenario B: Halogen Exchange (Chloromethyl vs. Bromomethyl)
In Finkelstein reactions or radical brominations, distinguishing Cl from Br is necessary.
-
Mass Effect: Bromine (79.9 amu) is heavier than Chlorine (35.5 amu).
-
Shift: The C-Br stretch shifts to lower frequencies (
) compared to C-Cl ( ). -
Practical Note: Standard mid-IR detectors (MCT/DTGS) often lose sensitivity below
. If analyzing bromomethyl groups, ensure your detector cutoff is sufficient (e.g., CsI optics).
Experimental Protocol: Quantitative Loading Analysis
Objective: Determine the loading of chloromethyl groups on Merrifield resin using ATR-FTIR.
Principle: Self-validating normalization. Absolute peak intensity varies with bead pressure on the ATR crystal. We must normalize the reactive peak (
Workflow Diagram
Figure 1: Analytical workflow for quantitative resin loading analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Wash resin beads with Dichloromethane (DCM) followed by Methanol (MeOH) to remove trapped solvents.
-
Critical: Dry under high vacuum (
) for 4 hours. Residual DCM ( ) interferes with C-Cl analysis.
-
-
Data Acquisition (ATR):
-
Instrument: FTIR with Diamond ATR accessory.[2]
-
Resolution:
; Scans: 32. -
Place beads on the crystal. Apply maximum pressure to flatten beads, maximizing the evanescent wave contact.
-
-
Data Processing (The Self-Validating Step):
-
Perform baseline correction.
-
Identify the Analyte Peak (
) : The wagging mode of . -
Identify the Reference Peak (
) : The aromatic C=C stretch of polystyrene at (or ). This peak represents the polymer matrix and does not change during reaction. -
Calculate the Ratio (
):
-
-
Quantification:
-
Compare
against a calibration curve generated from resins of known loading (determined via Volhard titration or Elemental Analysis).
-
Decision Logic for Spectral Interpretation
When analyzing an unknown intermediate, use this logic flow to determine the functional state of the chloromethyl group.
Figure 2: Spectral decision tree for monitoring chloromethyl reactivity.
Consolidated Data Table
| Functional Group | Vibration Mode | Frequency ( | Intensity | Notes |
| Chloromethyl | Medium | Key diagnostic for resins. | ||
| Chloromethyl | C-Cl Stretch | Strong | Broad; depends on conformation. | |
| Hydroxymethyl | O-H Stretch | Strong/Broad | Indicates hydrolysis/moisture. | |
| Hydroxymethyl | C-O Stretch | Strong | Overlaps with ethers. | |
| Polystyrene | C=C Aromatic | Strong | Internal Standard. | |
| Bromomethyl | C-Br Stretch | Strong | Requires low-cutoff detector. |
References
-
Vertex AI Search. (2024). Microscopic infrared mapping of chloromethylated polystyrene resin beads. National Institutes of Health (PubMed). [Link]
-
LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. [Link]
-
Specac Application Notes. (n.d.). Interpreting Infrared Spectra. [Link]
-
UCSC Chemistry. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. [Link]
-
ResearchGate. (2021). Calculating Amount of Functionalization of Merrifield Resin?[Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromo-chloromethyl-naphthalenes
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated aromatic compounds, a thorough understanding of their behavior under mass spectrometric analysis is paramount. This guide provides an in-depth, objective comparison of the anticipated mass spectrometry fragmentation patterns of bromo-chloromethyl-naphthalene isomers. In the absence of extensive publicly available experimental data for these specific multi-substituted naphthalenes, this guide synthesizes established principles of mass spectrometry, draws comparisons with closely related molecules, and provides predicted fragmentation pathways to serve as a robust reference for researchers in the field.
Introduction: The Fingerprint of a Molecule
Electron Ionization (EI) mass spectrometry is a powerful technique that provides a molecular "fingerprint" in the form of a fragmentation pattern. When a molecule is ionized by a high-energy electron beam (typically 70 eV), it forms a molecular ion (M⁺˙) which is often energetically unstable. This excess energy induces fragmentation, breaking the molecule into a series of smaller, charged ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is characteristic of the molecule's structure.
For substituted naphthalenes, the fragmentation patterns are influenced by the nature and position of the substituents on the aromatic core. In the case of bromo-chloromethyl-naphthalenes, the interplay between the bromo, chloro, and methyl groups dictates the fragmentation pathways, offering valuable clues to the isomeric identity of the compound.
Fundamental Principles of Fragmentation for Substituted Naphthalenes
The fragmentation of bromo-chloromethyl-naphthalenes is governed by several key principles:
-
Isotopic Abundance: The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1), will result in distinctive isotopic patterns for the molecular ion and any halogen-containing fragments. This provides a clear indication of the elemental composition of these ions.[1]
-
Bond Lability: The relative strengths of the chemical bonds play a crucial role. The benzylic C-C bond of the methyl group and the C-halogen bonds are generally the most labile sites for fragmentation. The C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical is a more favorable initial fragmentation step than the loss of a chlorine radical.[2]
-
Fragment Ion Stability: The stability of the resulting carbocations significantly influences the fragmentation pathway. The formation of stable, resonance-stabilized ions is a major driving force in the fragmentation process. The naphthalene ring itself provides a high degree of stability to the molecular ion and fragment ions.[3][4]
-
Substituent Position: The position of the bromo, chloro, and methyl groups on the naphthalene ring will affect the fragmentation patterns, although sometimes subtly. The proximity of substituents can lead to unique rearrangement reactions and influence the relative abundance of certain fragment ions.
Predicted Fragmentation Pathways of Bromo-chloromethyl-naphthalenes
Based on the principles outlined above and data from related compounds such as 1-(chloromethyl)naphthalene and 2-(bromomethyl)naphthalene, we can predict the major fragmentation pathways for bromo-chloromethyl-naphthalenes under electron ionization.
Initial Fragmentation Steps
The initial fragmentation of the molecular ion (M⁺˙) is expected to proceed through several competing pathways:
-
Loss of a Bromine Radical (•Br): Due to the relative weakness of the C-Br bond, the expulsion of a bromine radical is a highly probable initial fragmentation, leading to the [M-Br]⁺ ion.
-
Loss of a Chlorine Radical (•Cl): While less favorable than bromine loss, the cleavage of the C-Cl bond will also occur, resulting in the [M-Cl]⁺ ion.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the benzylic C-C bond to lose a methyl radical is another likely pathway, forming the [M-CH₃]⁺ ion.
-
Benzylic Cleavage (Loss of Halogenated Methyl Group): Cleavage of the bond between the naphthalene ring and the chloromethyl or bromomethyl group can also occur. However, the formation of a stable naphthyl cation makes the loss of the halogen radical from the molecular ion more probable.
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Sources
- 1. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
1-Bromo-3-(chloromethyl)naphthalene proper disposal procedures
[1]
Logistics: Packaging and RCRA Codes
When preparing the waste manifest, accuracy is critical to prevent regulatory fines and incineration accidents.[5]
| Category | Specification | Notes |
| Container Type | HDPE or Glass (Amber) | Avoid metal containers (corrosion risk from hydrolysis). |
| Labeling | "Hazardous Waste - Halogenated" | Explicitly list: 1-Bromo-3-(chloromethyl)naphthalene. |
| RCRA Code (USA) | D002 (Corrosive) | If spent solvents are present, add F001/F002 .[5] |
| Transportation | UN 3261 or UN 3265 | Corrosive Solid/Liquid, Acidic, Organic, N.O.S.[5] |
Storage Warning: Store waste containers in a cool, dry, well-ventilated area. Do not tighten the cap fully if there is any risk of ongoing hydrolysis (pressure buildup), or use a vented cap.[5]
Spill Response Protocol
Minor Spill (< 10 mL/g):
-
Isolate: Alert nearby personnel.
-
PPE: Wear double nitrile gloves or Silver Shield gloves, goggles, and lab coat.[5]
-
Absorb: Cover with a mixture of sand and soda ash (1:1) or a commercial spill pillow.
-
Clean: Scoop into a wide-mouth jar. Wipe the area with the thiosulfate quenching solution described above.
Major Spill (> 10 mL/g):
-
Evacuate: The lachrymatory effect will make the room uninhabitable without respiratory protection.
-
Ventilate: Close hood sashes, open windows if safe, and leave the room.
-
Contact: Call EHS/Hazmat immediately. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).[Link]
-
Lunn, G., & Sansone, E. B. (1994).[5] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate protocols).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uakron.edu [uakron.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 7. fishersci.com [fishersci.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. capotchem.com [capotchem.com]
- 10. technopharmchem.com [technopharmchem.com]
Personal Protective Equipment & Handling Guide: 1-Bromo-3-(chloromethyl)naphthalene
CAS Number: 1261469-74-2 Chemical Family: Halogenated Benzyl Naphthalene Derivative Primary Hazards: Corrosive (Skin/Eye), Lachrymator, Acute Toxicity (Alkylating Agent)[1]
Part 1: Executive Safety Assessment
Treat this compound as a high-potency alkylating agent. While specific toxicological data for the 1-bromo-3-(chloromethyl) isomer is limited, its structural functionality—a chloromethyl group attached to a naphthalene ring—classifies it as a benzyl halide analog .[1] These compounds are potent electrophiles capable of alkylating DNA and proteins.[1]
Critical Hazard Profile:
-
Skin Corrosion (Category 1B): Capable of causing irreversible skin damage upon contact.[1] The lipophilic naphthalene ring facilitates rapid dermal absorption.[1]
-
Lachrymator: Vapors or dust will cause immediate, severe irritation to eyes and mucous membranes.[1]
-
Delayed Toxicity: As an alkylating agent, symptoms of exposure (sensitization or systemic toxicity) may be delayed.[1]
Part 2: Engineering Controls & Risk Management
The Hierarchy of Controls must be strictly enforced. PPE is the last line of defense, not the first.
Primary Containment (Engineering)
-
Fume Hood: Mandatory.[1] All operations—weighing, solubilizing, and reaction setup—must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing fan or anti-static gun during weighing.[1] Halogenated aromatic solids are prone to static charge, which can disperse toxic dust.[1]
-
Vapor Trap: If using a vacuum line (e.g., for solvent removal), ensure a cold trap (-78°C) is inline to prevent chloromethyl vapors from entering the pump oil or exhaust system.[1]
Administrative Controls
-
Designated Area: Demarcate the work zone with "High Hazard: Lachrymator/Corrosive" signage.[1]
-
Buddy System: Do not handle >1 gram of this material alone.
-
Decontamination Solution: Prepare a quenching solution (e.g., 10% ethanolic potassium hydroxide or aqueous sodium thiosulfate) before starting work to neutralize spills immediately.[1]
Part 3: Personal Protective Equipment (PPE) Matrix
The lipophilicity of the naphthalene ring combined with the reactive chloromethyl group allows this compound to permeate standard glove materials rapidly.[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Primary) | Silver Shield® (Laminate Film) or Viton® | Standard Nitrile degrades rapidly against halogenated benzyls.[1] Laminate film offers >4-hour breakthrough time.[1] |
| Hand Protection (Dexterity) | Double Nitrile (5 mil) Outer Layer Only | Use over Silver Shield for grip.[1] If using only nitrile (not recommended for >10 mins), change outer gloves immediately upon splash.[1] |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient against lachrymatory vapors.[1] A face shield protects the neck/chin from corrosive splashes.[1] |
| Respiratory | Fume Hood (Primary) ; N95/P100 (Particulate) | If weighing outside a hood (prohibited) or during spill cleanup, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.[1] |
| Body | Tyvek® Lab Coat or Apron | Standard cotton coats absorb alkylating agents, holding them against the skin.[1] Impervious aprons prevent saturation.[1] |
Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation & Weighing[1]
-
Don PPE: Follow the donning sequence (see Diagram 1).
-
Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a draft shield and work swiftly.
-
Transfer: Weigh the solid into a tared vial with a septum cap. Avoid using open weigh boats; use a funnel to transfer directly to the reaction vessel to minimize dust.[1]
Phase 2: Reaction & Handling
-
Solvent Addition: Add solvent (e.g., DCM, THF) via syringe through the septum to avoid opening the vessel.[1]
-
Inert Atmosphere: Maintain a positive pressure of Nitrogen or Argon.[1] Moisture can hydrolyze the chloromethyl group to HCl and the corresponding alcohol, creating corrosive gas pressure.
-
Temperature Control: If heating is required, ensure the condenser is efficient (coolant < 5°C) to prevent vapor escape.[1]
Phase 3: Quenching & Disposal
-
Quench: React unreacted material with a mild nucleophile (e.g., aqueous ammonia or sodium thiosulfate solution) to destroy the alkylating potential before disposal.[1]
-
Waste Stream: Dispose of as Halogenated Organic Waste . Do not mix with strong oxidizers.[1]
-
Glassware: Rinse glassware with the decontamination solution inside the hood before removing it for cleaning.[1]
Part 5: Visualizations
Diagram 1: PPE Donning & Doffing Logic
Correct sequencing prevents cross-contamination of the skin during removal.[1]
Caption: Sequential layering of gloves (Nitrile -> Laminate -> Nitrile) ensures maximum chemical resistance while maintaining grip and hygiene.[1]
Diagram 2: Emergency Spill Response Decision Tree
Immediate actions for spills outside primary containment.
Caption: Protocol distinguishes between manageable hood spills and lab-wide evacuation events due to lachrymatory potential.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6845, 1-(Chloromethyl)naphthalene. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
